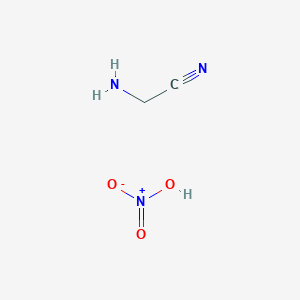

Nitric acid--aminoacetonitrile (1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nitric acid–aminoacetonitrile (1/1) is a compound formed by the combination of nitric acid and aminoacetonitrile in a 1:1 molar ratioIt is a colorless liquid that is unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile . Nitric acid (HNO₃) is a highly corrosive and strong inorganic acid widely used in various industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aminoacetonitrile can be synthesized from glycolonitrile by reacting it with ammonia: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CN} + \text{H}_2\text{O} ] This reaction typically occurs under controlled conditions to ensure the stability of the product .

Industrial Production Methods: Nitric acid is produced industrially using the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitrogen dioxide, which is then absorbed in water to form nitric acid: [ 4 \text{NH}_3 + 5 \text{O}_2 \rightarrow 4 \text{NO} + 6 \text{H}_2\text{O} ] [ 2 \text{NO} + \text{O}_2 \rightarrow 2 \text{NO}_2 ] [ 3 \text{NO}_2 + \text{H}_2\text{O} \rightarrow 2 \text{HNO}_3 + \text{NO} ] The produced nitric acid is then concentrated through dehydration with sulfuric acid .

Types of Reactions:

Oxidation: Aminoacetonitrile can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like nitric acid.

Hydrolysis: Aminoacetonitrile can be hydrolyzed to produce glycine: [ \text{H}_2\text{NCH}_2\text{CN} + 2 \text{H}_2\text{O} \rightarrow \text{NH}_2\text{CH}_2\text{COOH} + \text{NH}_3 ]

Substitution: The nitrile group in aminoacetonitrile can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, hydrogen peroxide.

Hydrolyzing Agents: Water, acids, or bases under controlled conditions.

Major Products:

Glycine: Formed through hydrolysis of aminoacetonitrile.

Various Nitrogen-Containing Heterocycles: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: Aminoacetonitrile is used as a precursor in the synthesis of nitrogen-containing heterocycles, which are important in the development of pharmaceuticals and agrochemicals .

Biology: Aminoacetonitrile has been suggested as a possible precursor of glycine and adenine in the interstellar medium, indicating its potential role in the origin of life .

Medicine: Derivatives of aminoacetonitrile are used as antihelmintics, acting as nematode-specific acetylcholine agonists, causing spastic paralysis and rapid expulsion from the host .

Industry: Nitric acid is widely used in the production of fertilizers, explosives, and in various chemical synthesis processes .

Wirkmechanismus

The mechanism of action of aminoacetonitrile derivatives as antihelmintics involves their function as nematode-specific acetylcholine agonists. They bind to acetylcholine receptors on nematode muscles, causing a spastic paralysis that leads to the expulsion of the parasites from the host .

Vergleich Mit ähnlichen Verbindungen

Acetonitrile: A simpler nitrile compound with the formula CH₃CN.

Cyanogen: A compound with the formula (CN)₂, used in organic synthesis.

Aminopropionitrile: A compound similar to aminoacetonitrile but with an additional carbon atom in the chain.

Uniqueness: Aminoacetonitrile is unique due to its bifunctional nature, containing both an amine and a nitrile group, making it a versatile intermediate in the synthesis of various nitrogen-containing heterocycles .

Eigenschaften

CAS-Nummer |

79978-38-4 |

|---|---|

Molekularformel |

C2H5N3O3 |

Molekulargewicht |

119.08 g/mol |

IUPAC-Name |

2-aminoacetonitrile;nitric acid |

InChI |

InChI=1S/C2H4N2.HNO3/c3-1-2-4;2-1(3)4/h1,3H2;(H,2,3,4) |

InChI-Schlüssel |

RBDUSJKCZSZOPR-UHFFFAOYSA-N |

Kanonische SMILES |

C(C#N)N.[N+](=O)(O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)

![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)

![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)

![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)

![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)